2-(3-Acetylphenyl)-6-chlorobenzoic acid
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Overview
Description
2-(3-Acetylphenyl)-6-chlorobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further substituted with a chlorine atom and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetylphenyl)-6-chlorobenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acetyl group is introduced to the phenyl ring. This reaction typically uses acetyl chloride and an aluminum chloride catalyst under anhydrous conditions. The chlorination of the benzoic acid ring can be achieved using chlorine gas or other chlorinating agents like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetylphenyl)-6-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products Formed
Oxidation: 2-(3-Carboxyphenyl)-6-chlorobenzoic acid.
Reduction: 2-(3-Hydroxyphenyl)-6-chlorobenzoic acid.
Substitution: 2-(3-Acetylphenyl)-6-methoxybenzoic acid (if methoxide is used).
Scientific Research Applications
2-(3-Acetylphenyl)-6-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-Acetylphenyl)-6-chlorobenzoic acid involves its interaction with various molecular targets. The acetyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(3-Acetylphenyl)benzoic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chlorobenzoic acid:
2-(3-Hydroxyphenyl)-6-chlorobenzoic acid: Contains a hydroxyl group instead of an acetyl group, leading to different chemical reactivity and biological effects.
Uniqueness
2-(3-Acetylphenyl)-6-chlorobenzoic acid is unique due to the presence of both an acetyl group and a chlorine atom on the aromatic ring
Properties
IUPAC Name |
2-(3-acetylphenyl)-6-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-9(17)10-4-2-5-11(8-10)12-6-3-7-13(16)14(12)15(18)19/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKXQQDAYFVPGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689756 |
Source
|
Record name | 3'-Acetyl-3-chloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-66-3 |
Source
|
Record name | 3'-Acetyl-3-chloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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